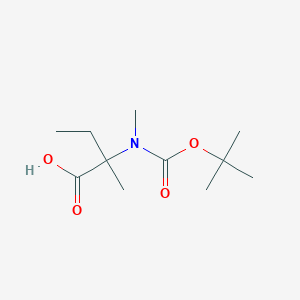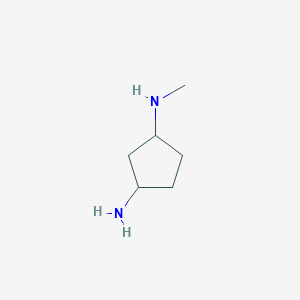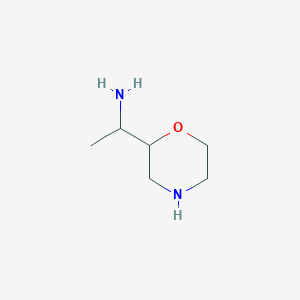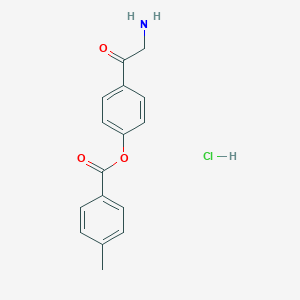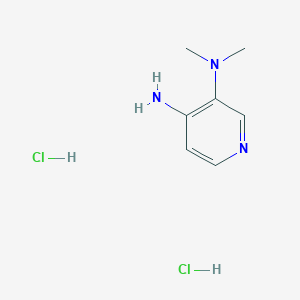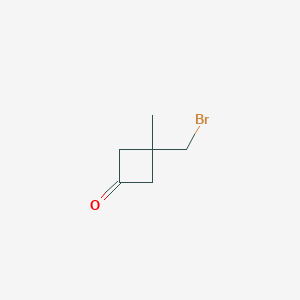![molecular formula C13H18Cl2N2S B13515456 (3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13515456.png)
(3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride is a complex organic compound that features a benzothiophene moiety attached to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride typically involves the formation of the benzothiophene ring followed by its attachment to the pyrrolidine ring. Common synthetic methods for benzothiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These reactions often involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) or thioglycolic acid derivatives under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scalable versions of the aforementioned synthetic routes, optimized for yield and purity. This might include continuous flow reactors and the use of automated systems to ensure consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Can occur at the benzothiophene ring or the pyrrolidine ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
(3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mecanismo De Acción
The mechanism of action of (3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene moiety is known to interact with various biological pathways, potentially modulating enzyme activity or receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
Benzothiophene: A simpler analog with similar chemical properties.
Thiophene: Lacks the benzene ring but shares the sulfur-containing heterocycle.
Pyrrolidine: The core structure without the benzothiophene moiety.
Uniqueness
(3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride is unique due to the combination of the benzothiophene and pyrrolidine rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C13H18Cl2N2S |
|---|---|
Peso molecular |
305.3 g/mol |
Nombre IUPAC |
(3S)-1-(1-benzothiophen-2-ylmethyl)pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C13H16N2S.2ClH/c14-11-5-6-15(8-11)9-12-7-10-3-1-2-4-13(10)16-12;;/h1-4,7,11H,5-6,8-9,14H2;2*1H/t11-;;/m0../s1 |
Clave InChI |
USGNUXLBLVIQDZ-IDMXKUIJSA-N |
SMILES isomérico |
C1CN(C[C@H]1N)CC2=CC3=CC=CC=C3S2.Cl.Cl |
SMILES canónico |
C1CN(CC1N)CC2=CC3=CC=CC=C3S2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


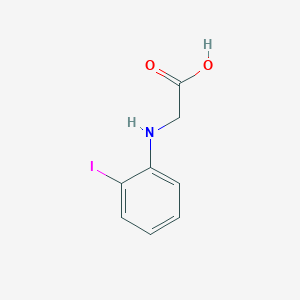

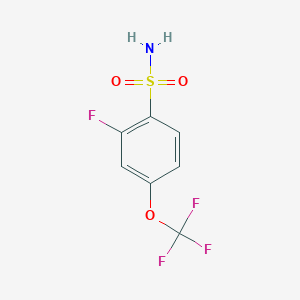


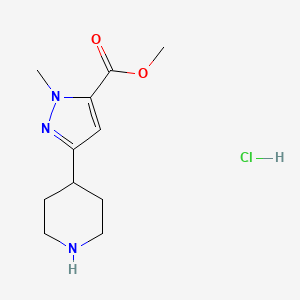
amino}-2,2-difluoropropanoate](/img/structure/B13515419.png)
